Cas no 36393-56-3 (Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-)

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel- structure
36393-56-3 structure
Product Name:Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-
Numero CAS:36393-56-3
MF:C9H13NO
MW:151.205622434616
CID:319192
PubChem ID:441457
Update Time:2025-04-19

Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel- Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol, a-[(1R)-1-aminoethyl]-, (aR)-rel-
    • rac-Norephedrine hydrochloride
    • (1R,2R)-2-amino-1-phenylpropan-1-ol
    • (R*,R*)-alpha-(1-Aminoethyl)benzyl alcohol
    • (R*,R*)-α-(1-aminoethyl)benzyl alcohol
    • Benzenemethanol, alpha-((1R)-1-aminoethyl)-, (alphaR)-rel-
    • Benzenemethanol, alpha-(1-aminoethyl)-, (R*,R*)-
    • l-Nor-psi-ephedrin
    • l-Nor-psi-ephedrin [German]
    • l-Nor-psi-ephedrine
    • Minusine
    • Racemic norpseudoephedrine
    • threo-1-Phenyl-1-hydroxy-2-aminopropane
    • threo-2-Amino-1-hydroxy-1-phenylpropane
    • CATHINE, (+/-)-
    • Q423797
    • Cathine
    • (1S,2S)-2-amino-1-phenyl-1-propanol
    • D-Cathine
    • EINECS 253-014-6
    • Norpseudoephedrine, d-
    • (1S,2S)-2-amino-1-phenyl-propan-1-ol
    • D-(+)-Norpseudoephedrine
    • AKOS015891205
    • 36393-56-3
    • BENZENEMETHANOL, .ALPHA.-(1-AMINOETHYL)-, (S-(R*,R*))-
    • Cathinum [INN-Latin]
    • (1S,2S)-(+)-norpseudoephedrine
    • Cathina
    • E1L4ZW2F8O
    • Nor-psi-ephedrine
    • Exponcit
    • Cathine (INN)
    • Cathina [INN-Spanish]
    • Phenylpropanolamine d-threo-form
    • psi-Norephedrine
    • Pseudonorephedrine
    • DTXSID50889347
    • RC91100000
    • Benzenemethanol, alpha-((1S)-1-aminoethyl)-, (alphaS)-
    • D-Norpseudoephedrine (D-Cathine)
    • Cathine [INN]
    • C08300
    • CATHINE [MART.]
    • dl-Nor-psi-ephedrine
    • Norpseudoephedrine
    • Benzenemethanol, .alpha.-[(1S)-1-aminoethyl]-, (.alpha.S)-
    • NCGC00016416-01
    • (+)-Norpseudoephedrine
    • PHENYLPROPANOLAMINE D-THREO-FORM [MI]
    • 27A0HLC3HH
    • Norpseudoephedrine, (+-)-
    • BRN 2802895
    • UNII-E1L4ZW2F8O
    • Cathin
    • UNII-27A0HLC3HH
    • .OMEGA.-NOREPHEDRINE
    • 2-Amino-1-phenyl-1-propanol, (+)- #
    • BDBM50405615
    • (+)-Norephedrin
    • Benzenemethanol, .alpha.-(1-aminoethyl)-, [S-(R*,R*)]-
    • BENZENEMETHANOL, .ALPHA.-((1S)-1-AMINOETHYL)-, (.ALPHA.S)-
    • EINECS 207-754-1
    • (+)-Pseudonorephedrine
    • NS00098693
    • J-500428
    • CAS-154-41-6
    • (1S,2S)-(+)-Norpseudoephedrine, >=98.0% (NT)
    • D-(+)-Norephedrine
    • CHEBI:4109
    • CATHINE [WHO-DD]
    • DB01486
    • D07627
    • Cathinum
    • 4-13-00-01874 (Beilstein Handbook Reference)
    • A823766
    • d-Norpseudoephedrin
    • Norpseudoephedrine, (+)-
    • NORPSEUDOEPHEDRINE [MI]
    • THREO-2-AMINO-1-PHENYLPROPAN-1-OL
    • Constituent of Khat plant
    • d-Norpseudoephedrine
    • Katine
    • 37577-28-9
    • CHEMBL1412041
    • DTXSID20889399
    • SCHEMBL34132
    • PDSP2_001337
    • d-Phenylpropanolamine
    • (1S,2S)-Pseudonorephedrine
    • DEA No. 1230
    • CATINA
    • PDSP1_001353
    • BENZENEMETHANOL, .ALPHA.-((1R)-1-AMINOETHYL)-, (.ALPHA.R)-REL-
    • AS-30504
    • (1S,2S)-2-amino-1-phenylpropan-1-ol
    • (+/-)-NORPSEUDOEPHEDRINE
    • 492-39-7
    • NIOSH/RC9110000
    • 492-39-7 (free base)
    • Norpseudoephedrine (cathine)
    • d-Nor-psi-ephedrine
    • Inchi: 1S/C9H13NO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9,11H,10H2,1H3/t7-,9+/m0/s1
    • Chiave InChI: DLNKOYKMWOXYQA-IONNQARKSA-N
    • Sorrisi: O[C@@H](C1C=CC=CC=1)[C@H](C)N

Proprietà calcolate

  • Massa esatta: 151.09979
  • Massa monoisotopica: 151.099714038g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 2
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.8
  • Superficie polare topologica: 46.2Ų

Proprietà sperimentali

  • PSA: 46.25
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd